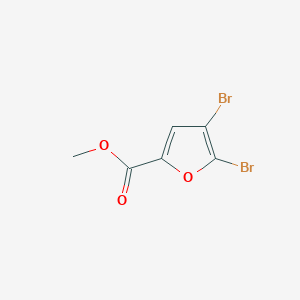
Methyl 4,5-dibromo-2-furoate
货号 B106015
分子量: 283.9 g/mol
InChI 键: OIOPUTCGINQNRL-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
Patent
US07485661B2
Procedure details


To a solution of 69.91 g (0.259 mol) of 4,5-dibromo-2-furoic acid in 700 mL of methanol was carefully added 42.4 mL (0.777 mol) of 98% sulfuric acid at room temperature. The mixture was refluxed for 7 hours. The resulting solution was concentrated to slurry under reduced pressure and diluted with 0.5 L of MTBE. To this ice-cooled solution 0.5 L of 30% trisodium citrate and 0.25 L of 2N NaOH were slowly added, under vigorous stirring. The aqueous layer (pH=6) was separated and extracted again with 300 mL of MTBE. Some insoluble solid (residual starting material) was removed from the organic extracts by filtration. The clear extracts were dried over Na2SO4 then concentrated to dryness to afford a light brown solid that was purified by crystallization with 30 mL of hot MTBE and 60 mL of n-heptane. The mixture was cooled to 0/+4° C., aged for 1 hour then filtered to yield 57.13 g of cream-colored product. From the mother liquors a further amount of 12.65 g of product could be recovered by chromatography (eluent: ethyl acetate/cyclohexane 5:95). Thus, the overall amount of isolated product was 69.78 g.



Yield
94.8%
Identifiers


|
REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]([C:8]([OH:10])=[O:9])[O:5][C:6]=1[Br:7].S(=O)(=O)(O)O.[CH3:16]O>>[Br:1][C:2]1[CH:3]=[C:4]([C:8]([O:10][CH3:16])=[O:9])[O:5][C:6]=1[Br:7]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
69.91 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC=1C=C(OC1Br)C(=O)O
|
Step Two
|
Name
|
|
|
Quantity
|
42.4 mL
|
|
Type
|
reactant
|
|
Smiles
|
S(O)(O)(=O)=O
|
Step Three
|
Name
|
|
|
Quantity
|
700 mL
|
|
Type
|
reactant
|
|
Smiles
|
CO
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
at room temperature
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was refluxed for 7 hours
|
|
Duration
|
7 h
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The resulting solution was concentrated
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
diluted with 0.5 L of MTBE
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
To this ice-cooled solution 0.5 L of 30% trisodium citrate and 0.25 L of 2N NaOH
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
were slowly added, under vigorous stirring
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The aqueous layer (pH=6) was separated
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted again with 300 mL of MTBE
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Some insoluble solid (residual starting material) was removed from the organic extracts by filtration
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The clear extracts were dried over Na2SO4
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
then concentrated to dryness
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to afford a light brown solid that
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was purified by crystallization with 30 mL of hot MTBE and 60 mL of n-heptane
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was cooled to 0/+4° C.
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
then filtered
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC=1C=C(OC1Br)C(=O)OC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 57.13 g | |
| YIELD: PERCENTYIELD | 94.8% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
